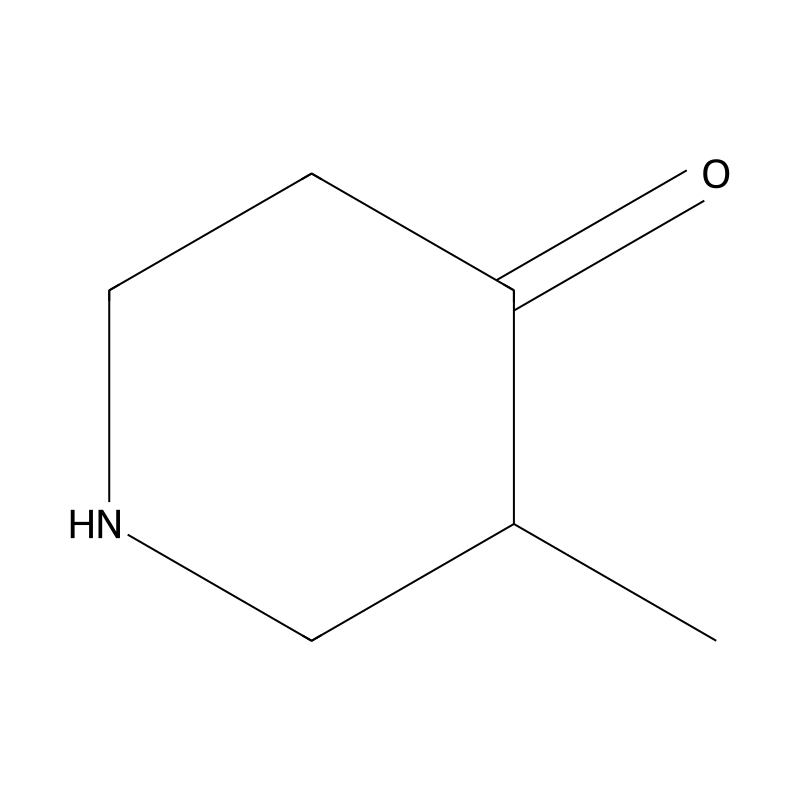

3-Methylpiperidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Properties:

-Methylpiperidin-4-one, also known as 3-methyl-4-piperidone, is a cyclic organic compound belonging to the class of piperidines. It is a six-membered ring structure containing a nitrogen atom and a carbonyl group. 3-Methylpiperidin-4-one can be synthesized through various methods, including the cyclization of N-allyl-N-methyl-γ-aminobutyric acid or the Mannich reaction with 3-picoline.

This compound exhibits basic properties due to the presence of the nitrogen atom and can form salts with acids, such as 3-methylpiperidin-4-one hydrochloride.

Potential Applications:

Research suggests that 3-methylpiperidin-4-one may hold potential in various scientific research applications, including:

Medicinal Chemistry

Studies have explored the potential of 3-methylpiperidin-4-one derivatives as scaffolds for developing new drugs targeting various diseases. For example, research has investigated its potential for developing anticonvulsant and anti-inflammatory agents [].

Organic Synthesis

3-Methylpiperidin-4-one can serve as a valuable building block in organic synthesis for the preparation of more complex molecules. Its versatile reactivity allows its incorporation into various chemical transformations [].

Material Science

Studies have explored the use of 3-methylpiperidin-4-one derivatives in the development of new materials with specific properties, such as ionic liquids and polymers [].

3-Methylpiperidin-4-one is a heterocyclic organic compound characterized by a piperidine ring with a methyl group at the third position and a ketone functional group at the fourth position. Its molecular formula is , and it possesses a molecular weight of approximately 113.16 g/mol. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, making it a significant compound in medicinal chemistry and organic synthesis .

Currently, there is no documented information on the mechanism of action of 3-MP-4 in biological systems.

- Mannich Reaction: This reaction involves the condensation of 3-methylpiperidin-4-one with formaldehyde and primary or secondary amines to produce N-substituted derivatives, which can exhibit various biological activities .

- Reduction Reactions: The ketone group can undergo reduction to form corresponding alcohols, which may further participate in various synthetic pathways .

- Nucleophilic Substitution: The compound can react with electrophiles at the nitrogen atom, leading to the formation of quaternary ammonium salts or other derivatives .

3-Methylpiperidin-4-one exhibits notable biological properties, including:

- Antimicrobial Activity: Research indicates that derivatives of 3-methylpiperidin-4-one possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .

- Cytotoxic Effects: Some studies have shown that certain derivatives can induce cytotoxic effects in cancer cell lines, indicating potential applications in cancer therapy .

- Neuroactive Properties: The compound has been investigated for its neuroactive effects, particularly in relation to its structural similarities with known psychoactive substances .

Several methods have been developed for synthesizing 3-methylpiperidin-4-one:

- Cyclization of 1-(2-Aminoethyl)-3-methylbenzene: This method involves heating the precursor compound under acidic conditions to facilitate cyclization into the piperidine ring .

- Mannich Reaction: As mentioned earlier, this involves the reaction of 3-methylpiperidin-4-one with formaldehyde and amines to yield various derivatives .

- Reduction of 3-Methylpiperidine-4-carboxylic Acid: This method utilizes reducing agents to convert carboxylic acids into ketones, yielding 3-methylpiperidin-4-one as a product .

3-Methylpiperidin-4-one finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of numerous pharmaceutical compounds, including analgesics and anti-inflammatory drugs.

- Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity against pests.

- Chemical Research: It is often used as a building block for synthesizing more complex organic molecules in research settings.

Studies on the interactions of 3-methylpiperidin-4-one with biological systems have revealed:

- Binding Affinity: Investigations into its binding affinity to various receptors have shown potential interactions that could lead to therapeutic applications .

- Electrochemical Behavior: Electrochemical studies have provided insights into its reactivity and stability under different conditions, which is crucial for understanding its behavior in biological systems .

Several compounds share structural similarities with 3-methylpiperidin-4-one. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylpiperidin-4-one | Methyl group at position one | Less sterically hindered than 3-methyl variant |

| 2-Methylpiperidin-4-one | Methyl group at position two | Different electronic properties due to position |

| 3-Ethylpiperidin-4-one | Ethyl group instead of methyl | Greater steric bulk affecting reactivity |

| 1-Benzylpiperidin-4-one | Benzyl substituent at position one | Increased lipophilicity affecting pharmacokinetics |

| 2,6-Dimethylpiperidin-4-one | Two methyl groups at positions two and six | Enhanced biological activity due to steric effects |

The uniqueness of 3-methylpiperidin-4-one lies in its specific arrangement of substituents and functional groups, which contribute to its distinct chemical reactivity and biological activity compared to these similar compounds. Its role as an intermediate in synthesizing diverse derivatives further emphasizes its significance in medicinal chemistry.

Nuclear magnetic resonance spectroscopy represents the most definitive analytical technique for structural elucidation and purity assessment of 3-methylpiperidin-4-one [1] [2]. The compound exhibits characteristic spectral features in both proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance that provide unambiguous identification and quantitative analysis capabilities.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 3-methylpiperidin-4-one in deuterated chloroform reveals distinctive multiplet patterns characteristic of the piperidine ring system [3] [4]. The methylene protons adjacent to the nitrogen atom typically appear as a complex multiplet in the region of 2.70-2.80 parts per million, integrating for two protons. These signals demonstrate characteristic coupling patterns with neighboring ring carbons, exhibiting coupling constants of approximately 6-8 hertz [5] [6].

The methylene protons at the carbon-5 position of the piperidine ring manifest as a triplet pattern at 2.40-2.50 parts per million, with coupling constants reflecting the axial-equatorial relationships within the chair conformation [2]. The methyl substituent at the carbon-3 position produces a distinctive doublet at approximately 1.20 parts per million, integrating for three protons with a coupling constant of 6.5 hertz to the adjacent methine proton [3] [4].

The methine proton bearing the methyl substituent appears as a quartet pattern at 2.85-2.95 parts per million, demonstrating the expected coupling with the methyl group. Chemical shift assignments have been confirmed through two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy experiments [4] [7].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift assignments [8] [6]. The carbonyl carbon exhibits a distinctive signal at 205-210 parts per million, consistent with ketone functionality in saturated heterocyclic systems. The methyl carbon attached at the carbon-3 position resonates at 20-22 parts per million, while the methine carbon bearing this substituent appears at 42-45 parts per million [9].

The remaining piperidine ring carbons demonstrate characteristic chemical shifts: carbon-2 and carbon-6 methylene groups resonate at 50-55 parts per million, reflecting their proximity to the nitrogen atom, while carbon-5 appears at 35-38 parts per million [8]. These assignments have been confirmed through distortionless enhancement by polarization transfer experiments and heteronuclear multiple quantum coherence spectroscopy [6].

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography serves as the primary analytical method for quantitative analysis and purity determination of 3-methylpiperidin-4-one [10] [11]. Multiple chromatographic approaches have been developed to accommodate different analytical requirements and sample matrices.

Reverse-Phase Chromatographic Methods

The most widely employed analytical approach utilizes reverse-phase chromatography with carbon-18 stationary phases [12] [13]. A typical analytical method employs a 150 millimeter by 4.6 millimeter internal diameter column packed with 5-micrometer octadecylsilane particles. The mobile phase consists of acetonitrile and water in a 68:32 volume ratio, containing 0.1 percent phosphoric acid for pH control and peak symmetry enhancement [11].

Under these conditions, 3-methylpiperidin-4-one elutes at approximately 8-12 minutes with excellent peak symmetry and baseline resolution from potential impurities [13]. The method demonstrates linearity across the concentration range of 0.5-100 micrograms per milliliter, with correlation coefficients exceeding 0.9995. Detection limits of 0.15 micrograms per milliliter have been achieved using ultraviolet detection at 220 nanometers [11].

Chiral Chromatographic Separation

For enantiomeric analysis, specialized chiral stationary phases enable separation of optical isomers [10]. Crown ether-based chiral columns operating at reduced temperatures provide baseline resolution of enantiomers. The mobile phase consists of perchloric acid adjusted to pH 1.0 and methanol in a 95:5 volume ratio, with column temperatures maintained at 0 degrees Celsius [10].

Under these conditions, the S-enantiomer elutes at 3.0 minutes while the R-enantiomer appears at 3.7 minutes, enabling determination of enantiomeric excess with precision exceeding 0.1 percent [10]. Detection employs refractive index monitoring due to the absence of significant ultraviolet absorption in the mobile phase system.

Method Validation Parameters

Comprehensive method validation demonstrates robustness across multiple analytical parameters [11]. Precision studies yield relative standard deviations below 2.0 percent for both repeatability and intermediate precision measurements. Accuracy assessments through recovery studies demonstrate mean recoveries of 101.8 percent with relative standard deviations below 0.6 percent across three concentration levels [11].

System suitability parameters include theoretical plate counts exceeding 3000, tailing factors below 1.5, and resolution factors greater than 2.0 for adjacent peaks. The developed methods demonstrate stability over 24-hour periods at ambient temperature, with peak area variations below 0.3 percent [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural characterization through distinctive fragmentation patterns [15]. Electron ionization mass spectrometry reveals systematic fragmentation pathways characteristic of the piperidine-4-one scaffold.

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 113, corresponding to the molecular formula C₆H₁₁NO [16] [15]. This ion exhibits moderate intensity, typical of saturated heterocyclic ketones under electron ionization conditions. The molecular ion readily undergoes alpha-cleavage adjacent to the carbonyl functionality, producing characteristic fragment ions [17] [18].

Loss of the methyl radical from the molecular ion generates a base peak at mass-to-charge ratio 98, representing loss of 15 mass units [15]. This fragmentation occurs preferentially due to the stability of the resulting radical cation. Additionally, loss of carbon monoxide from the molecular ion produces a significant fragment at mass-to-charge ratio 85, demonstrating the characteristic decarbonylation of cyclic ketones [18].

Secondary Fragmentation Pathways

Further fragmentation proceeds through multiple pathways characteristic of piperidine derivatives [17]. Alpha-cleavage of the piperidine ring generates an iminium ion at mass-to-charge ratio 70, corresponding to loss of acetyl functionality. This fragment represents a key diagnostic ion for 3-substituted piperidine-4-ones [19].

Ring contraction and rearrangement processes produce fragments at mass-to-charge ratios 57, 43, and 30 [15]. The fragment at mass-to-charge ratio 57 corresponds to formation of a stable C₄H₉N⁺ ion through alpha-cleavage. The base peak at mass-to-charge ratio 43 represents formation of an acetyl cation, while the fragment at mass-to-charge ratio 30 corresponds to the characteristic iminium ion CH₂=NH₂⁺ [17] [18].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry enables precise molecular formula determination and enhanced structural characterization . Electrospray ionization produces protonated molecular ions at mass-to-charge ratio 114.09134 with typical mass accuracy below 2 parts per million. Collision-induced dissociation experiments reveal detailed fragmentation pathways consistent with electron ionization data [16].

Predicted collision cross sections for various adduct ions enable ion mobility spectrometry characterization. The protonated molecular ion exhibits a collision cross section of 122.8 square angstroms, while sodium and ammonium adducts demonstrate values of 129.2 and 143.5 square angstroms respectively [16].

Infrared and Ultraviolet Spectral Signatures

Infrared and ultraviolet spectroscopy provide complementary structural information and functional group identification for 3-methylpiperidin-4-one [20] [21]. These techniques enable rapid qualitative analysis and support structural confirmation.

Infrared Spectroscopic Characteristics

The infrared spectrum exhibits characteristic absorption bands diagnostic of the piperidine-4-one structure [22] [20]. The most prominent feature appears at 1715 wavenumbers, corresponding to the carbonyl stretching vibration of the ketone functionality. This absorption demonstrates typical intensity and frequency for six-membered ring ketones in saturated heterocyclic systems [20].

Carbon-hydrogen stretching vibrations appear in the region of 2800-3000 wavenumbers, with multiple overlapping bands corresponding to methyl and methylene groups [23]. The asymmetric and symmetric methyl stretching modes appear at 2955 and 2870 wavenumbers respectively, while methylene stretching vibrations occur at 2920 and 2850 wavenumbers [20].

Carbon-hydrogen bending vibrations manifest in the fingerprint region below 1500 wavenumbers [22]. Methyl deformation modes appear at 1450 and 1375 wavenumbers, while methylene deformation and ring breathing vibrations occur throughout the 1000-1400 wavenumber region. The nitrogen-hydrogen stretching vibration, when present in protonated forms, appears as a weak broad absorption around 3300 wavenumbers [20].

Ultraviolet Spectroscopic Properties

Ultraviolet spectroscopy reveals electronic transitions characteristic of the carbonyl chromophore [24] [21]. The primary absorption maximum occurs at approximately 280 nanometers, corresponding to the n→π* transition of the carbonyl functionality. This transition exhibits low intensity with molar absorptivity coefficients typically below 100 liters per mole per centimeter [21].

A secondary absorption band appears at 220 nanometers, attributed to π→π* transitions involving the carbonyl system [24]. This absorption demonstrates higher intensity than the n→π* transition and provides enhanced sensitivity for analytical applications. The exact wavelengths and intensities depend on solvent polarity, with blue shifts observed in polar protic solvents [25].

Time-dependent density functional theory calculations predict absorption maxima consistent with experimental observations [24]. Computational studies indicate that halogen substitution on aromatic derivatives significantly influences the ultraviolet absorption characteristics, with electron-withdrawing groups causing bathochromic shifts [24].

Vibrational Mode Assignments

Detailed vibrational analysis through density functional theory calculations enables complete mode assignments [20]. The carbonyl stretching mode demonstrates the highest frequency among non-hydrogen stretching vibrations, reflecting the double bond character and reduced conjugation in the saturated heterocyclic environment [26].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant